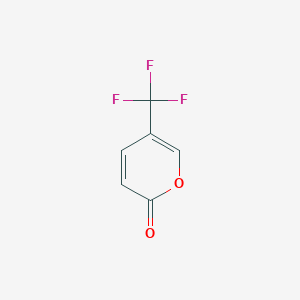

5-(trifluoromethyl)-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(trifluoromethyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C6H3F3O2 and its molecular weight is 164.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Research indicates that 5-(trifluoromethyl)-2H-pyran-2-one exhibits notable biological activities, particularly in the pharmaceutical domain.

Antifungal Activity:

- A study demonstrated that derivatives of pyranones can inhibit fungal growth, suggesting potential applications as antifungal agents in agriculture . The mechanisms include disrupting cell membrane integrity and enhancing oxidative stress responses in fungi.

Pharmaceutical Applications:

- Compounds containing the this compound moiety have been investigated for their anti-cancer properties. For instance, molecular docking studies have shown that these compounds can inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to various diseases including gout and cancer .

Agrochemical Applications

The incorporation of trifluoromethyl groups into agrochemicals often leads to improved efficacy and reduced environmental impact.

Pesticidal Properties:

- The trifluoromethyl group enhances the bioactivity of pesticides by increasing their potency against pests while minimizing degradation in the environment. Several agrochemicals based on pyranone structures have been developed for crop protection .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of a derivative of this compound against Clarireedia jacksonii, a pathogenic fungus affecting turfgrass. The results indicated significant inhibition of fungal growth, attributed to increased reactive oxygen species levels and disruption of cellular integrity .

Case Study 2: Pharmaceutical Development

In another investigation, researchers synthesized a series of fluorinated pyranones and assessed their potential as anticancer agents through molecular docking studies. The findings suggested that these compounds could effectively target specific enzymes involved in cancer progression, highlighting their therapeutic potential .

化学反応の分析

Nucleophilic Additions

The carbonyl group at position 2 and the electron-deficient C-6 position are primary sites for nucleophilic attack.

1.1. Hydrazine and Hydroxylamine Reactions

Reaction with hydrazines (R-NH-NH₂) or hydroxylamine leads to ring-opening and subsequent cyclization, forming pyridine derivatives or α,β-unsaturated amino acids (Table 1).

Mechanistic Insight : The -CF₃ group stabilizes intermediate enolates, directing nucleophilic attack to C-6. Subsequent ring-opening and recyclization yield fused heterocycles or amino acid derivatives .

Cycloaddition Reactions

The compound participates in Diels-Alder and hetero-Diels-Alder reactions due to its conjugated dienone system.

2.1. Diels-Alder Reactivity

Reacts with electron-rich dienophiles (e.g., enol ethers) to form bicyclic lactones or fused tetracyclic systems (Table 2).

| Dienophile | Conditions | Product | Stereoselectivity | Yield | Source |

|---|---|---|---|---|---|

| Ethyl vinyl ether | Toluene, 80°C | Bicyclo[4.3.0]non-7-en-8-one | Endo preference | 75% | |

| Styrene | Lewis acid (BF₃) | Fused tricyclic lactone | >90% endo | 68% |

Key Factor : The electron-withdrawing -CF₃ group increases the electrophilicity of the dienophile, accelerating reaction rates .

3.1. Zinc-Mediated Alkylation

One-pot reactions with alkyl bromides (RBr) and Zn yield alcohols or carboxylic acids via conjugate addition (Table 3).

Follow-Up Reactions : Intramolecular cyclization of carboxylic acid intermediates forms bicyclo[3.3.0] lactones under mild acidic conditions .

4.1. Pyran-to-Pyridine Isomerization

Treatment with NaCN or 1,3-dicarbonyl compounds induces ring contraction to pyridine derivatives (Scheme 1).

Example :

-

Reaction with NaCN in aqueous EtOH yields 2-cyanotetrahydropyran-3-carboxylic acid, which undergoes haloform cleavage to form cyclopentadienones .

Mechanism :

-

Nucleophilic attack at C-6 by cyanide.

-

Retro-Michael ring-opening.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor cycloadditions |

| Solvent | EtOH, THF, Toluene | Polar aprotic solvents enhance nucleophilic rates |

| Catalyst | BF₃, TiCl₄, Zn | Lewis acids improve regioselectivity |

Stability and Handling

特性

CAS番号 |

76905-69-6 |

|---|---|

分子式 |

C6H3F3O2 |

分子量 |

164.08 g/mol |

IUPAC名 |

5-(trifluoromethyl)pyran-2-one |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H |

InChIキー |

FNNWLFGGYITHAI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)OC=C1C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。